molecular formula C8H13ClN2O B193161 (2-butyl-4-chloro-1H-imidazol-5-yl)methanol CAS No. 79047-41-9

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Cat. No. B193161
Key on ui cas rn: 79047-41-9
M. Wt: 188.65 g/mol
InChI Key: DXSZKDOOHOBZMT-UHFFFAOYSA-N
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Patent
US05514811

Procedure details

1.45 Grams (10.9 mmol) of an N-chlorosuccinimide was added to a solution consisting of 1.91 g (10.4 mmol) of a 2-butyl-4,5-bis(hydroxymethyl) imidazole, 100 ml of ethanol and 40 ml of 1,4-dioxane maintained at room temperature. The mixture was reacted for 18 hours with stirring and, then, the solvent was distilled off under reduced pressure. The resulting reaction product was washed with water and was recrystallized from acetonitrile to obtain a pale yellowish scale-like crystalline 2-butyl-4- chloro-5-(hydroxymethyl) imidazole in an amount of 1.00 g (yield, 51%). Recrystallization was further effected with acetonitrile to obtain the milk-white crystalline compound in pure form.
Quantity
10.9 mmol
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.[CH2:9]([C:13]1[NH:14][C:15]([CH2:20][OH:21])=[C:16](CO)[N:17]=1)[CH2:10][CH2:11][CH3:12].C(O)C>O1CCOCC1>[CH2:9]([C:13]1[NH:14][C:15]([CH2:20][OH:21])=[C:16]([Cl:1])[N:17]=1)[CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
10.9 mmol
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Two
Name
Quantity
1.91 g
Type
reactant
Smiles
C(CCC)C=1NC(=C(N1)CO)CO
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted for 18 hours
Duration
18 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting reaction product
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
was recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C=1NC(=C(N1)Cl)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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